molecular formula C6H14O3<br>(CH3OCH2CH2)2O<br>C6H14O3 B029089 Diglyme CAS No. 111-96-6

Diglyme

Cat. No. B029089
CAS RN: 111-96-6
M. Wt: 134.17 g/mol
InChI Key: SBZXBUIDTXKZTM-UHFFFAOYSA-N
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Patent
US04723010

Procedure details

The commercially available 2-amino-3-hydroxypyridine (5.0 g) and diglyme (30 ml) were heated at 125° C. to obtain a solution. To this solution was added 2-chloro-1,1,1-triethoxyethane (9.9 g) and the mixture was held at 125° for 1 hour. The solution was cooled to room temperature and then decanted to remove a black byproduct residue. The filtrate was diluted with water (50 ml) and the resulting yellow precipitate was collected (1.5 g). A small sample was crystallized from isopropanol (m.p. 115°-118° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[Cl:9][CH2:10][C:11](OCC)(OCC)OCC>COCCOCCOC>[Cl:9][CH2:10][C:11]1[O:8][C:7]2[C:2]([N:1]=1)=[N:3][CH:4]=[CH:5][CH:6]=2

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC=CC=C1O
Name
Quantity
30 mL
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
9.9 g
Type
reactant
Smiles
ClCC(OCC)(OCC)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a solution
CUSTOM
Type
CUSTOM
Details
decanted
CUSTOM
Type
CUSTOM
Details
to remove a black byproduct residue
ADDITION
Type
ADDITION
Details
The filtrate was diluted with water (50 ml)
CUSTOM
Type
CUSTOM
Details
the resulting yellow precipitate was collected (1.5 g)
CUSTOM
Type
CUSTOM
Details
A small sample was crystallized from isopropanol (m.p. 115°-118° C.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClCC=1OC=2C(=NC=CC2)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.